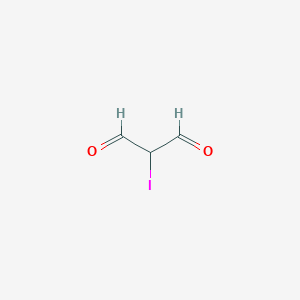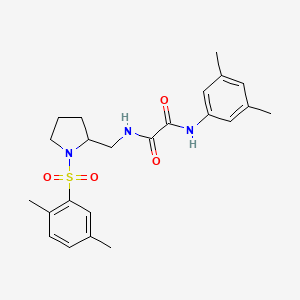![molecular formula C19H27N3O4 B2411438 methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate CAS No. 1242099-51-9](/img/structure/B2411438.png)
methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a complex organic compound with significant implications across various scientific disciplines. This compound features a unique structural arrangement that includes multiple heterocycles and functional groups, making it an interesting subject for chemical, biological, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 1,5-methanopyrido[1,2-a][1,5]diazocin core through a cyclization reaction.
Introduction of the 8-oxo group via oxidation.
Coupling with leucinate to form the final product, using peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary and vary, they often involve optimizing the above synthesis steps to maximize yield and purity while minimizing cost and environmental impact. This may include:
Use of continuous flow reactors to improve reaction efficiency.
Scaling up using batch processes with robust purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido moiety.
Reduction: Selective reduction can occur at the ketone group.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate), KMnO4.
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution: Grignard reagents for nucleophilic substitution, and various halides for electrophilic substitution.
Major Products Formed:
Oxidation typically yields higher-order oxides or carboxylic acids.
Reduction primarily produces alcohols or alkyl derivatives.
Substitution can lead to a wide array of functionalized derivatives depending on the reagents used.
科学的研究の応用
The compound is a subject of interest in numerous research domains : The compound is a subject of interest in numerous research domains: Chemistry:
Studies on its reactivity and synthesis can lead to new methodologies in organic synthesis. Biology:
It can be a model compound for studying enzyme interactions and metabolic pathways. Medicine:
Used as an intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
作用機序
The specific mechanism of action of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate depends on its application. Generally, it involves: Molecular Targets and Pathways:
Interaction with biological macromolecules, influencing enzymatic activity or receptor binding.
Pathways may include modulation of signal transduction or metabolic processes.
類似化合物との比較
Methyl N-[(1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate
Ethyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]valinate
Conclusion
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a fascinating compound with a broad range of applications across different scientific fields. Its unique structural and chemical properties make it a valuable subject of study, offering potential advancements in both theoretical and practical aspects of science.
特性
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-12(2)7-15(18(24)26-3)20-19(25)21-9-13-8-14(11-21)16-5-4-6-17(23)22(16)10-13/h4-6,12-15H,7-11H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWGSLTOWNMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
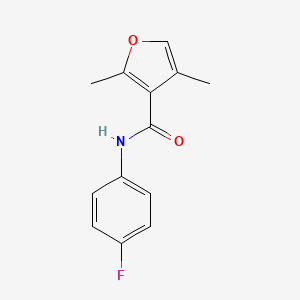
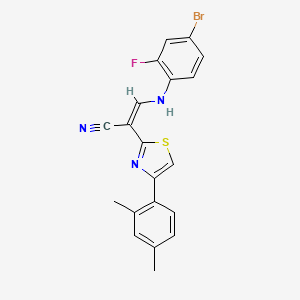
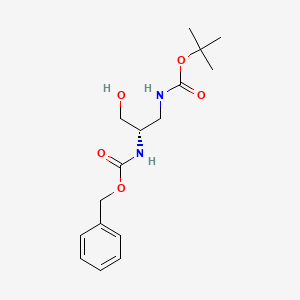
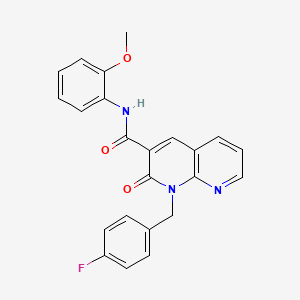
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide](/img/structure/B2411368.png)
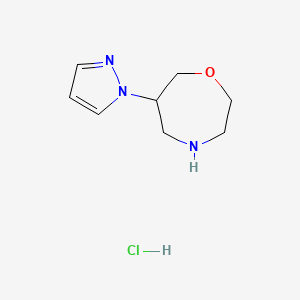
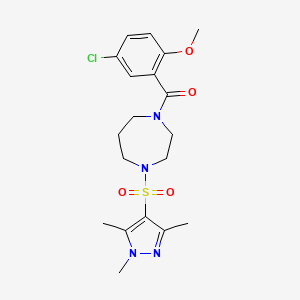
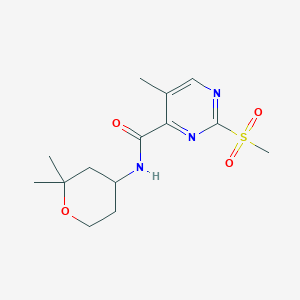
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
